

# LSQ-28 dosage and administration guidelines

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## Compound of Interest

Compound Name: LSQ-28

Cat. No.: B15588163

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## Application Notes and Protocols: LSQ-28

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**LSQ-28** is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with significant oral bioavailability.<sup>[1][2][3][4]</sup> These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals on the preclinical use of **LSQ-28**, based on currently available data.

## Compound Information

Property	Value	Source
Chemical Name	N'-Propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide	[5]
Molecular Formula	C31H27N5O	[1]
Molecular Weight	485.59 g/mol	[1]
HDAC3 IC50	42 nM	[1][2][3][5]
Oral Bioavailability (F)	95.34% (in rats)	[3][4]
Solubility	10 mM in DMSO	[5]
Storage	Solid Powder: -20°C (long term), 4°C (short term). In Solvent: -80°C (long term), -20°C (short term)	[5]

## Preclinical Data Summary

**LSQ-28** has demonstrated potent antiproliferative, antimigratory, anti-invasive, and pro-apoptotic activities across various cancer cell lines.[5][6]

Table 1: **LSQ-28** In Vitro Efficacy

Cell Line	Cancer Type	Assay	IC50 (μM)	Notes	Source
HCT-116	Colorectal Carcinoma	Proliferation	5.558 - 12.49	[5][6]	
4T1	Breast Cancer	Proliferation	5.558 - 12.49	[5][6]	
B16-F10	Melanoma	Proliferation	5.558 - 12.49	[5][6]	
SK-OV-3	Ovarian Cancer	Proliferation	5.558 - 12.49	[5][6]	
B16-F10	Melanoma	Migration & Invasion	-	Strong, dose-dependent reduction at 5, 10, and 20 μM	[6]
B16-F10	Melanoma	Apoptosis	-	25.0%, 44.7%, and 60.7% increase in apoptotic cells at 5, 10, and 20 μM, respectively	[6]

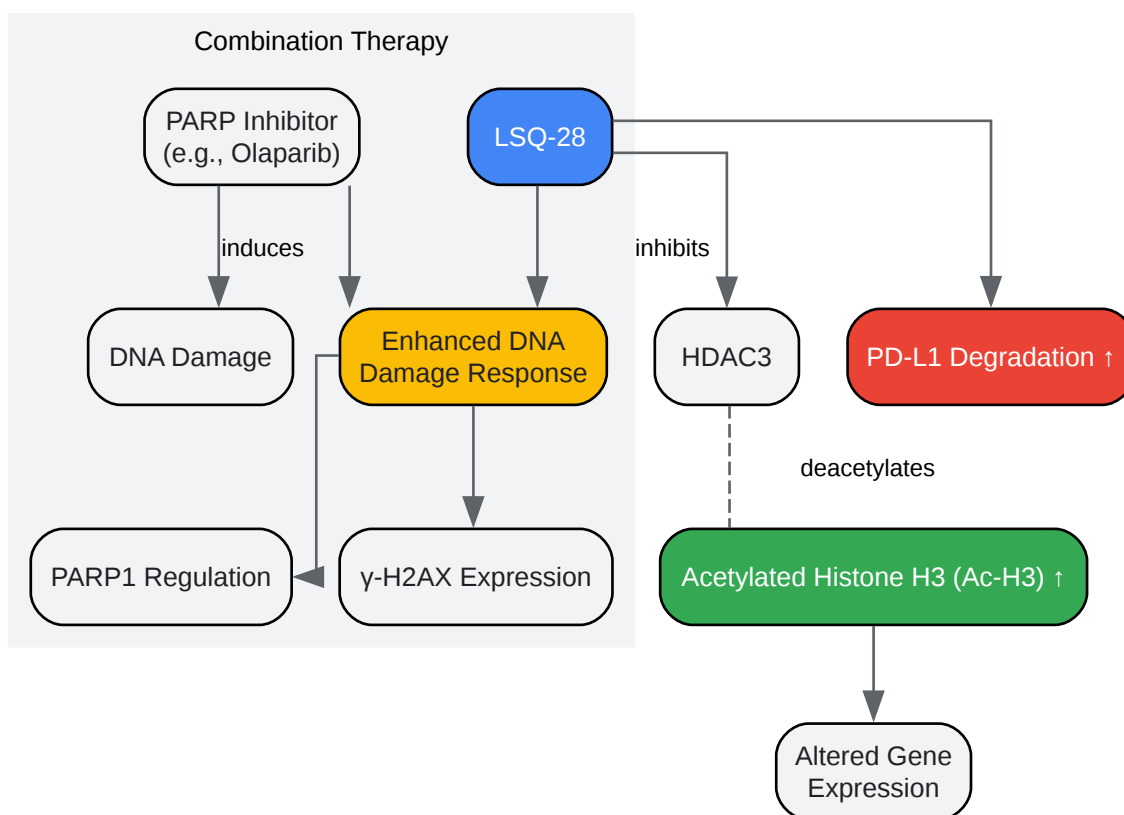
In a 4T1 tumor xenograft model, the combination of **LSQ-28** with the PARP inhibitor olaparib resulted in a significant tumor growth inhibition (TGI) of 91%.[\[3\]](#)[\[4\]](#)[\[5\]](#) Furthermore, when combined with the PD-L1 inhibitor NP-19, a TGI of 80% was observed.[\[3\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters of **LSQ-28** in Rats

Administration Route	Dose (mg/kg)	AUC <sub>∞</sub> (ng/mL·h)	t <sub>1/2</sub> (h)	C <sub>max</sub> (ng/mL)	Source
Intravenous (IV)	2	857.041	0.63	1038.483	[6]
Oral (PO)	20	Not specified in snippets	Not specified in snippets	Not specified in snippets	[6]

## Signaling Pathway and Experimental Workflow

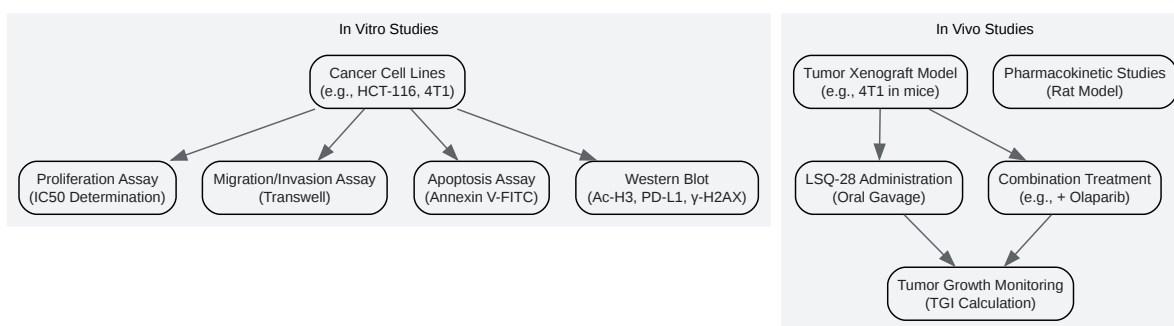
**LSQ-28** selectively inhibits HDAC3, leading to an increase in histone H3 acetylation (Ac-H3).[1][5][6] This epigenetic modification can alter gene expression. Additionally, **LSQ-28** promotes the degradation of PD-L1 and enhances the DNA damage response when used in combination with PARP inhibitors, as indicated by the regulation of PARP1 and γ-H2AX.[1][3][4]



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Caption: Mechanism of action of **LSQ-28**.

The following diagram outlines a general workflow for evaluating the in vitro and in vivo efficacy of **LSQ-28**.



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